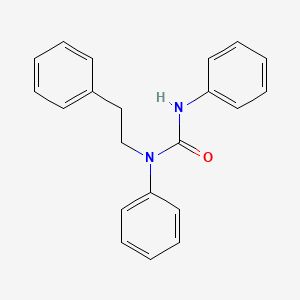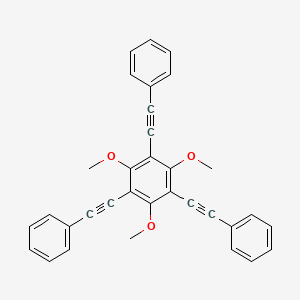
1,3,5-Trimethoxy-2,4,6-tris(phenylethynyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,5-Trimethoxy-2,4,6-tris(phenylethynyl)benzene is a complex organic compound with the molecular formula C33H24O3 and a molecular weight of 468.54 g/mol This compound is characterized by a benzene ring substituted with three methoxy groups and three phenylethynyl groups at alternating positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Trimethoxy-2,4,6-tris(phenylethynyl)benzene typically involves the following steps :
Starting Materials: The synthesis begins with 1,3,5-trimethoxybenzene as the core structure.
Sonogashira Coupling Reaction: The phenylethynyl groups are introduced through a Sonogashira coupling reaction. This involves the reaction of 1,3,5-trimethoxybenzene with phenylacetylene in the presence of a palladium catalyst and a copper co-catalyst.
Reaction Conditions: The reaction is carried out in an inert atmosphere, typically under nitrogen or argon, at elevated temperatures (around 80-100°C) in a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through advanced purification techniques such as column chromatography or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
1,3,5-Trimethoxy-2,4,6-tris(phenylethynyl)benzene undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride (NaH) and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydride (NaH), alkyl halides
Major Products
The major products formed from these reactions include quinones, reduced derivatives, and various substituted benzene derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,3,5-Trimethoxy-2,4,6-tris(phenylethynyl)benzene has several scientific research applications :
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and coordination polymers.
Biology: The compound’s structural properties make it a candidate for studying molecular interactions and binding affinities in biological systems.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design and development.
Industry: It is used in the development of advanced materials, including organic semiconductors and photonic devices.
Wirkmechanismus
The mechanism of action of 1,3,5-Trimethoxy-2,4,6-tris(phenylethynyl)benzene involves its interaction with specific molecular targets and pathways . The compound’s phenylethynyl groups can engage in π-π stacking interactions with aromatic residues in proteins, influencing their conformation and activity. Additionally, the methoxy groups can participate in hydrogen bonding, further stabilizing the compound’s interactions with its targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,5-Trimethoxybenzene: A simpler analog with only methoxy groups and no phenylethynyl substitutions.
1,3,5-Tris(phenylethynyl)benzene: Lacks the methoxy groups, providing a comparison of the effects of methoxy substitution.
Uniqueness
1,3,5-Trimethoxy-2,4,6-tris(phenylethynyl)benzene is unique due to the combination of methoxy and phenylethynyl groups, which confer distinct electronic and steric properties. This combination enhances its potential for diverse applications in materials science and molecular research.
Eigenschaften
CAS-Nummer |
674289-05-5 |
|---|---|
Molekularformel |
C33H24O3 |
Molekulargewicht |
468.5 g/mol |
IUPAC-Name |
1,3,5-trimethoxy-2,4,6-tris(2-phenylethynyl)benzene |
InChI |
InChI=1S/C33H24O3/c1-34-31-28(22-19-25-13-7-4-8-14-25)32(35-2)30(24-21-27-17-11-6-12-18-27)33(36-3)29(31)23-20-26-15-9-5-10-16-26/h4-18H,1-3H3 |
InChI-Schlüssel |
NRSHTOBSUXLJTQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=C(C(=C1C#CC2=CC=CC=C2)OC)C#CC3=CC=CC=C3)OC)C#CC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,5-bis[5-(2-thiophen-2-ylethynyl)thiophen-2-yl]thiophene](/img/structure/B12529310.png)
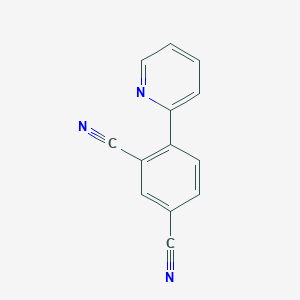
![2-[(But-3-yn-1-yl)oxy]pyridine](/img/structure/B12529321.png)
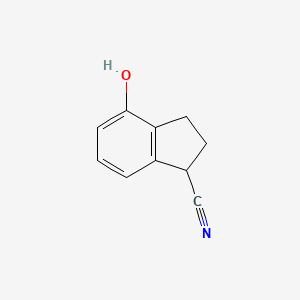
![1-Propanesulfonic acid, 3-[[(hexylamino)carbonyl]amino]-](/img/structure/B12529332.png)
![10-[5-((S)-1-Methyl-pyrrolidin-2-ylmethoxy)-pyridin-3-yl]-dec-9-yn-1-ol](/img/structure/B12529336.png)

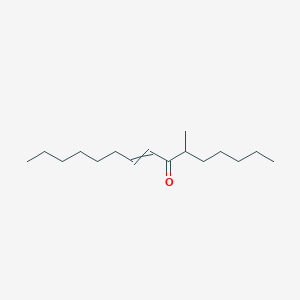
![1,3-Bis{2,3-bis[(sulfanylacetyl)oxy]propyl}-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B12529358.png)
![1,1'-[1-(4-Azidophenyl)but-1-ene-1,2-diyl]dibenzene](/img/structure/B12529361.png)
